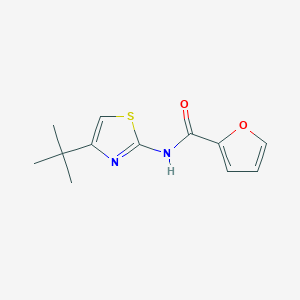

![molecular formula C17H26N2O3S B5505772 N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide is a chemical compound with potential biological activity due to its structure. The compound's significance lies in its molecular configuration, which is similar to other methanesulfonanilides known for biological interactions.

Synthesis Analysis

The synthesis of similar methanesulfonamide compounds often involves reactions with halophenyl methanesulfonamides or through cross-coupling reactions. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide involved Sonogashira cross-coupling, indicative of a potential method for synthesizing related compounds (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

Similar methanesulfonamide compounds have a characteristic molecular structure where the amide hydrogen atom is positioned on one side of the benzene ring, while the methanesulfonyl group lies on the opposite side. This structural orientation is crucial for biological activity (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamide compounds can form 1:1 complexes with other molecules, indicating potential reactivity and interaction with various biological entities. These interactions often involve hydrogen bonding, as observed in similar compounds (Huczyński et al., 2007).

Physical Properties Analysis

The physical properties of methanesulfonamide compounds depend on their molecular structure. Parameters like bond lengths, torsion angles, and hydrogen bonding play a significant role in determining these properties. Such details are critical in understanding how these compounds interact at a molecular level (Jacobs, Chan, & O'Connor, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the specific substituents and structural configuration of the methanesulfonamide. For example, N-alkylation in similar compounds has been studied to understand their selectivity and reactivity towards biological receptors (Canale et al., 2016).

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

Studies have elucidated the structural conformations and potential biological activities of methanesulfonamide derivatives. For instance, the anti conformation of the N—H bond relative to methyl groups in certain methanesulfonamides suggests a configuration that may be favorable in biological interactions, facilitating its availability to receptor molecules during biological activity. This structural insight underlines the potential for designing compounds with specific biological activities based on their conformations and interactions at the molecular level (Gowda, Foro, & Fuess, 2007).

Molecular Interactions and Synthesis

Research into the synthesis of methanesulfonamide derivatives and their molecular interactions has revealed the potential for creating new compounds with tailored properties. For example, the synthesis of nimesulide derivatives and the analysis of their crystal structures have contributed to understanding how molecular electrostatic potential surfaces influence intermolecular interactions. These findings are crucial for the development of molecules with desired chemical and biological properties (Dey et al., 2016).

Application in Material Science

The study of methanesulfonamide derivatives extends to material science, where these compounds are explored for modifying and synthesizing polymers. The addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene demonstrates the regioselective formation of saturated units, underscoring the utility of methanesulfonamides in polymer chemistry and the development of novel materials (Buchan & Cameron, 1978).

Potential in Biochemistry and Pharmacology

The biochemical applications of methanesulfonamides, including their role in enzyme inhibition and activation, indicate their significance in pharmacological research. For example, methanesulfonyl fluoride's interaction with acetylcholinesterase, facilitated by substituted ammonium ions, showcases the intricate mechanisms through which these compounds can influence biological systems (Kitz & Wilson, 1963).

Propiedades

IUPAC Name |

N-(3-methylphenyl)-N-(4-oxo-4-piperidin-1-ylbutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-15-8-6-9-16(14-15)19(23(2,21)22)13-7-10-17(20)18-11-4-3-5-12-18/h6,8-9,14H,3-5,7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEPDDPXNCFQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCC(=O)N2CCCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-N-[4-oxo-4-(piperidin-1-yl)butyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

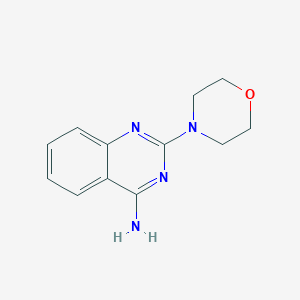

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

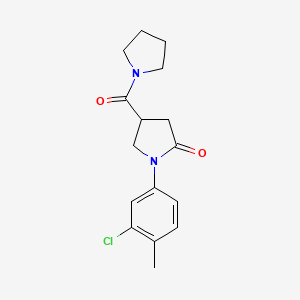

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)